3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile
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Overview
Description
3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile: is a synthetic organic compound with the molecular formula C16H9Cl2NOS It is characterized by the presence of a benzothiophene core substituted with a 2,6-dichlorophenyl methoxy group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the 2,6-Dichlorophenyl Methoxy Group: This step often involves nucleophilic substitution reactions where a suitable leaving group on the benzothiophene core is replaced by the 2,6-dichlorophenyl methoxy group.
Addition of the Nitrile Group: This can be done through cyanation reactions, where a suitable precursor is converted to the nitrile group under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic systems for various organic transformations.
Biology and Medicine:
Pharmacological Studies: The compound can be investigated for its potential as a drug candidate, particularly in areas such as anti-inflammatory or anticancer research.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry:
Materials Science: The compound may find applications in the development of new materials with specific electronic or optical properties.
Agrochemicals: It can be explored for its potential use in the development of new agrochemical agents.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the dichlorophenyl methoxy moiety can influence its binding affinity and specificity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
- 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carboxamide
- 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carboxylic acid
Comparison:
- Structural Differences: While the core benzothiophene structure is retained, the functional groups attached to the core differ, leading to variations in chemical properties and reactivity.
- Unique Features: The presence of the nitrile group in 3-[(2,6-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile distinguishes it from its carboxamide and carboxylic acid counterparts, potentially offering different biological activities and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NOS/c17-12-5-3-6-13(18)11(12)9-20-16-10-4-1-2-7-14(10)21-15(16)8-19/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWIJWSFUGGISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)OCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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